Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a compound similar to the one , has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives.
Methods of Application: This compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%).
Results or Outcomes: The synthesis resulted in a new series of pyrano[2,3-d]pyrimidine derivatives.
Scientific Field: Pharmacology
Summary of the Application: A series of novel triazole-pyrimidine-based compounds, which are similar to the compound , were designed, synthesized, and evaluated for their neuroprotective and anti-neuroinflammatory activity.
Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis.
Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties.
Summary of the Application: Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a compound similar to the one , has been used in the synthesis of new bicyclic pyrimidine derivatives.
Methods of Application: The chloromethyl derivative was subjected to nucleophilic substitution by its reaction with morpholine, piperidine or aniline resulting in the corresponding 2-substituted pyrimidine derivatives in good yields.
Results or Outcomes: The synthesis resulted in a new series of bicyclic pyrimidine derivatives.
Summary of the Application: A series of novel triazole-pyrimidine-based compounds, which are similar to the compound , were designed, synthesized, and evaluated for their ability to inhibit ER stress and apoptosis.
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. It features a unique structure characterized by a furo[2,3-d]pyrimidine core with various functional groups, including an amino group, a chloromethyl group, and a carboxylate ester. The presence of these functional groups contributes to its potential reactivity and biological activity. The compound's molecular formula is , and it has notable applications in medicinal chemistry and pharmaceutical research.
Common reagents for these reactions include nucleophiles like amines for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
The biological activity of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has been explored in various studies. Its structural characteristics suggest potential as an antimicrobial agent and an inhibitor of certain enzymes involved in metabolic pathways. The presence of the amino group is particularly significant as it may enhance interactions with biological targets, leading to increased efficacy in medicinal applications.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step synthetic routes starting from readily available precursors. A common method includes:
Industrial production may focus on optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several applications:
Interaction studies involving ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate focus on its binding affinity to specific biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and binding assays are commonly employed to assess interactions with enzymes or receptors relevant to disease pathways .
Several compounds share structural similarities with ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. Notable examples include:
The uniqueness of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate lies in its specific substitution pattern and the presence of both furan and pyrimidine moieties. This distinct arrangement imparts unique chemical reactivity and biological properties compared to other pyrimidine derivatives. The combination of these features makes it a valuable compound for various research and industrial applications .
Furo[2,3-d]pyrimidines emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by their structural resemblance to purine and pyrimidine bases in nucleic acids. Early work on pyrimidine derivatives, such as barbituric acid (discovered in 1818), laid the groundwork for understanding their reactivity and biological potential. The fusion of a furan ring with pyrimidine was first reported in the 1990s, with studies highlighting their dual inhibitory activity against tyrosine kinases (e.g., EGFR, HER2) and dihydrofolate reductase (DHFR).
A landmark development occurred in 2004 with the synthesis of classical antifolates like 2,4-diaminofuro[2,3-d]pyrimidines, which demonstrated nanomolar inhibition of tumor cell growth. Subsequent advances in catalytic methods, such as Pd(II)-catalyzed three-component reactions, enabled efficient construction of polysubstituted furo[2,3-d]pyrimidines, including derivatives with photoluminescent properties. Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate represents a modern iteration of these efforts, optimized for synthetic versatility and bioactivity.
The chloromethyl group at position 2 and the ethoxycarbonyl group at position 5 make this compound a reactive intermediate for nucleophilic substitutions and cross-coupling reactions. For example:
Furo[2,3-d]pyrimidines are prized for their multitarget inhibitory profiles:
The methyl group at position 6 enhances metabolic stability, while the amino group at position 4 improves solubility and target binding.
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate represents a complex heterocyclic compound featuring a fused furo[2,3-d]pyrimidine scaffold with multiple functional substituents [1]. The molecular formula C₁₁H₁₂ClN₃O₃ indicates a bicyclic aromatic system where a furan ring is fused to a pyrimidine ring, creating a rigid planar framework that significantly influences the compound's conformational behavior [28].
The core structure consists of a pyrimidine ring containing two nitrogen atoms at positions 1 and 3, fused to a furan ring through the 2,3-positions [10]. This fusion creates a planar heteroaromatic system that exhibits restricted rotation around the ring junction [16]. The amino group at position 4 of the pyrimidine ring provides electron-donating properties, while the chloromethyl substituent at position 2 introduces electrophilic character to the molecule [1].
The ethyl carboxylate group at position 5 adopts a nearly coplanar arrangement with the heterocyclic core, as evidenced by crystallographic studies of related furo[2,3-d]pyrimidine derivatives [16]. The methyl group at position 6 of the furan ring experiences minimal steric hindrance and maintains free rotation around the carbon-carbon bond [8]. Conformational analysis reveals that the molecule exists predominantly in a planar configuration due to the extensive conjugation throughout the fused ring system .
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 269.69 g/mol | [1] [28] |
| Molecular Formula | C₁₁H₁₂ClN₃O₃ | [1] [30] |
| CAS Registry Number | 796067-48-6 | [1] [30] |
| IUPAC Name | ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | [1] [30] |
| Canonical SMILES | CC1OC2=NC(CCl)=NC(N)=C2C=1C(=O)OCC | [1] |
| InChI Key | KOBQSKWIQCCKOX-UHFFFAOYSA-N | [1] [30] |
The compound exhibits characteristic physicochemical properties typical of furo[2,3-d]pyrimidine derivatives [8]. The presence of both hydrophilic (amino, carboxylate) and lipophilic (ethyl, methyl) groups suggests moderate solubility in polar and semi-polar solvents [3]. The chloromethyl substituent significantly influences the compound's reactivity profile, making it susceptible to nucleophilic substitution reactions [6].
Based on structural analogies with related furo[2,3-d]pyrimidine compounds, the melting point is estimated to be in the range of 224-287°C, consistent with the high degree of aromaticity and intermolecular hydrogen bonding capabilities [8]. The compound demonstrates stability under ambient conditions but may undergo hydrolysis of the ester group under strongly alkaline conditions [19].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | C₁₁H₁₂ClN₃O₃ | 269.69 | Target compound with ethyl ester and chloromethyl group |
| Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | C₁₀H₁₀ClN₃O₃ | 255.66 | Methyl ester instead of ethyl ester [2] |
| 4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine | C₁₂H₇N₃O₄ | 257.20 | Hydroxyl group and nitrophenyl substitution [13] |
| Furo[2,3-d]pyrimidine | C₆H₄N₂O | 120.11 | Unsubstituted parent structure [10] |
The target compound differs significantly from its structural analogs through the specific combination of substituents at positions 2, 4, 5, and 6 [22]. Compared to the methyl ester analog, the ethyl carboxylate group provides enhanced lipophilicity and potentially altered pharmacokinetic properties [2]. The chloromethyl group at position 2 distinguishes this compound from derivatives bearing other electrophilic substituents, offering unique reactivity patterns for synthetic applications [23].
The fused furo[2,3-d]pyrimidine core system exhibits enhanced stability compared to related thieno[2,3-d]pyrimidine derivatives, where sulfur replacement of oxygen leads to different electronic properties [24]. The structural rigidity imposed by the fused ring system contrasts with non-fused pyrimidine analogs, which display greater conformational flexibility .
The proton Nuclear Magnetic Resonance spectrum of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate exhibits characteristic signals consistent with the furo[2,3-d]pyrimidine framework [8]. The pyrimidine proton appears as a singlet at δ 8.19-8.43 parts per million, reflecting the electron-deficient nature of the heteroaromatic system [8]. The ethyl carboxylate group displays typical patterns with the methylene protons appearing as a quartet at δ 4.03-4.21 parts per million and the methyl protons as a triplet at δ 1.12-1.31 parts per million [9].
The chloromethyl protons generate a characteristic singlet at δ 4.5-4.8 parts per million due to the electron-withdrawing effect of the chlorine atom [8]. The methyl group at position 6 resonates as a singlet at δ 2.57-2.66 parts per million, while the amino group protons appear as a broad signal at δ 6.29-7.74 parts per million, exchangeable with deuterium oxide [14].
Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon of the ester group at δ 185.5-185.7 parts per million, characteristic of α,β-unsaturated ester systems [8]. The quaternary carbons of the fused ring system appear at δ 158.4-163.9 parts per million, while the methyl carbons resonate at δ 14.2-14.5 parts per million [9]. The chloromethyl carbon appears at approximately δ 42-45 parts per million, consistent with carbon atoms bearing electronegative substituents [11].
Mass spectrometric analysis of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate reveals a molecular ion peak at m/z 269, corresponding to the calculated molecular weight [1]. The fragmentation pattern exhibits characteristic losses associated with the furo[2,3-d]pyrimidine scaffold, including loss of the ethyl carboxylate group (m/z 196) and sequential loss of the chloromethyl substituent [8].
High-resolution mass spectrometry provides precise molecular formula confirmation, with the isotope pattern clearly showing the chlorine-35 and chlorine-37 isotopic distribution [8]. Electrospray ionization typically produces both protonated molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺ as major species [12]. Collision-induced dissociation studies reveal that the chloromethyl group represents the most labile substituent, readily eliminated under low-energy conditions [9].
The infrared spectrum of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate displays characteristic absorption bands that confirm the structural assignment [8]. The amino group stretching vibrations appear at 3418 cm⁻¹, while the aromatic carbon-hydrogen stretches occur at 3076 cm⁻¹ [8]. Aliphatic carbon-hydrogen stretching vibrations are observed at 2928 cm⁻¹, typical of methyl and methylene groups [9].
The carbonyl stretching frequency appears at 1670 cm⁻¹, slightly lower than typical aliphatic esters due to conjugation with the aromatic system [8]. Aromatic carbon-carbon stretching vibrations are evident at 1595 cm⁻¹, characteristic of the fused heteroaromatic framework [9]. The carbon-oxygen stretching of the ester group appears at approximately 1150-1173 cm⁻¹, while carbon-chlorine stretching vibrations occur in the fingerprint region below 800 cm⁻¹ [6].
While specific crystallographic data for ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate are not available in the current literature, structural studies of related furo[2,3-d]pyrimidine derivatives provide valuable insights into the expected crystal packing and molecular geometry [16]. Crystal structure analyses of similar compounds reveal that the fused ring system adopts a planar conformation with minimal deviation from planarity [16].
The amino group typically participates in intermolecular hydrogen bonding networks, influencing crystal packing arrangements [14]. The chloromethyl substituent may engage in halogen bonding interactions with electron-rich centers in adjacent molecules, contributing to crystal stability [16]. The ethyl carboxylate group generally extends away from the heterocyclic core, minimizing steric interactions and allowing for efficient packing arrangements [19].